molecular formula C13H18N2O3S B6523062 ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate CAS No. 258338-61-3

ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate

Cat. No. B6523062
CAS RN: 258338-61-3
M. Wt: 282.36 g/mol
InChI Key: MHAZDPJFYQUZDV-UHFFFAOYSA-N
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Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

In a study, eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C) . The general procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives involves combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .


Molecular Structure Analysis

The molecular structure of thiazole compounds can be analyzed using techniques like FTIR and NMR . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Chemical Reactions Analysis

The chemical reactions of thiazole compounds can be complex and depend on the specific substituents present on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole compounds can be determined using various analytical techniques. For example, the yield, melting point, and Rf value can be determined experimentally .

Scientific Research Applications

Antibacterial Activity

2-Aminothiazoles, which are a significant class of organic medicinal compounds, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents . For instance, compounds synthesized from 2-aminothiazoles showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Activity

These compounds also exhibit antifungal properties. For example, one of the synthesized compounds showed maximum antifungal potential against Candida glabrata, with its antifungal activity being more in comparison to the reference drug nystatin .

Anti-HIV Activity

2-Aminothiazoles have been used in the synthesis of compounds with anti-HIV properties . This makes them valuable in the research and development of treatments for HIV.

Antioxidant Activity

Compounds synthesized from 2-aminothiazoles have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Activity

2-Aminothiazoles have been used in the synthesis of compounds with antitumor properties . This suggests potential applications in cancer treatment research.

Anti-inflammatory & Analgesic Agents

Compounds synthesized from 2-aminothiazoles have been used as anti-inflammatory and analgesic agents . This indicates their potential use in the development of pain relief medications and treatments for inflammatory conditions.

Safety and Hazards

The safety and hazards associated with thiazole compounds can vary depending on their specific structure. Some thiazole compounds may have hazard statements associated with them .

Future Directions

The future directions in the research of thiazole compounds could involve the design and synthesis of new thiazole derivatives with improved therapeutic properties .

properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZDPJFYQUZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate

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